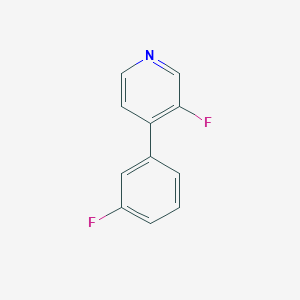
3-Fluoro-4-(3-fluorophenyl)pyridine
Description
3-Fluoro-4-(3-fluorophenyl)pyridine is a fluorinated pyridine derivative characterized by a pyridine core substituted with fluorine at the 3-position and a 3-fluorophenyl group at the 4-position.
Properties
Molecular Formula |
C11H7F2N |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-fluoro-4-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7F2N/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-7H |
InChI Key |
GLICPYNUAJYIEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=NC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-fluorophenyl)pyridine can be achieved through several methods. One common approach involves the fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate compound can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)) for the high-yield preparation of substituted 3-fluoropyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination reactions using fluorinating agents such as Selectfluor® or complex mixtures of aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) . These methods ensure high yields and purity of the final product, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hot acetic anhydride is commonly used for the oxidation of 3-fluoropyridine to its N-oxides.
Major Products Formed
Scientific Research Applications
3-Fluoro-4-(3-fluorophenyl)pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, fluorinated pyridines can act as inhibitors of certain enzymes, such as mitogen-activated protein kinase 14 (MAPK14), which plays a role in various cellular processes . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets, making it a potent inhibitor.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
LY2444296
- Structure: [(S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide] .
- Key Features : Incorporates a 3-fluorophenyl group and pyrrolidine moiety.
- Biological Activity : A short-acting κ-opioid receptor (KOR) antagonist, highlighting the role of fluorinated pyridines in neurological therapeutics.
- Comparison : The additional pyrrolidine and benzamide groups in LY2444296 enhance receptor binding specificity compared to the simpler 3-Fluoro-4-(3-fluorophenyl)pyridine.
LAS101057
- Structure : Derived from 3-fluoro-4-(tributylstannyl)pyridine via Stille coupling .
- Key Features: A2B adenosine receptor antagonist with a trifluoromethyl group.
3-Fluoro-4-(pyrrolidin-2-yl)pyridine
- Structure : Features a pyrrolidine substituent instead of 3-fluorophenyl .
- Physicochemical Properties : The dihydrochloride salt form (C9H12ClFN2) enhances solubility, a critical factor for bioavailability .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Fluorination increases electronegativity and metabolic stability but may reduce solubility.
- Bulky substituents (e.g., 4-pentylcyclohexyl in ) elevate molecular weight and logP, impacting blood-brain barrier penetration.
Biological Activity
3-Fluoro-4-(3-fluorophenyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 201.19 g/mol. The compound features a pyridine ring substituted with fluorine atoms and a phenyl group, which influences its biological properties.
Research indicates that this compound may act on various biological targets, potentially modulating enzyme activities and receptor interactions. Similar compounds have demonstrated effectiveness in inhibiting enzymes involved in cancer pathways and neuropharmacological processes.
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes critical in disease pathways, particularly in oncology.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways related to pain and inflammation .
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural components. Variations in the substitution pattern on the pyridine ring can lead to distinct pharmacological profiles.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Fluoro-2-(4-fluorophenyl)pyridine | Similar substitution pattern | Potentially different biological activity profile |
| 2-Fluoro-4-(3-fluorophenyl)pyridine | Different positioning of fluorine | May exhibit altered reactivity and binding properties |
| 3-Fluoro-2-(3-fluorophenyl)pyridine | Variation in fluorine positioning | Could have distinct pharmacokinetic properties |
This table illustrates how modifications in the chemical structure can affect the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research has shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Case Studies
- Anticancer Activity : A study demonstrated that fluorinated pyridines can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds structurally related to this compound showed promise in inhibiting tumor growth in preclinical models .
- Analgesic Effects : In analgesic research, derivatives similar to this compound exhibited antagonistic effects on TRPV1 receptors, which are involved in pain perception. This suggests potential applications in pain management therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


